molecular formula C27H30O8 B593474 Dodovisone A CAS No. 1616683-50-1

Dodovisone A

Cat. No.: B593474
CAS No.: 1616683-50-1
M. Wt: 482.529
InChI Key: ZHPHZLCBPQPVKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodovisone A is primarily obtained through the phytochemical investigation of Dodonaea viscosa . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound. The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its synthesis. The compound is typically produced in small quantities for research purposes through extraction from Dodonaea viscosa .

Chemical Reactions Analysis

Types of Reactions: Dodovisone A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of Dodovisone A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • Dodovisone B
  • Dodovisone C
  • Dodovisone D
  • Dodovislactones A and B

Comparison: Dodovisone A is unique among its similar compounds due to its specific chemical structure, which includes isoprenylated flavonoid moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-13(2)7-8-14-9-15(10-16-11-19(29)27(3,4)35-23(14)16)24-26(33-6)22(31)20-18(34-24)12-17(28)25(32-5)21(20)30/h7,9-10,12,19,28-30H,8,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPHZLCBPQPVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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